molecular formula C13H13N3O4S B4923716 4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide

4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide

Katalognummer B4923716
Molekulargewicht: 307.33 g/mol
InChI-Schlüssel: OMRQTMASMDOPSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.

Wirkmechanismus

4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide exerts its anti-cancer effects by inhibiting the activity of various kinases, including BTK, IKKα/β, and mTOR. BTK is a key component of the BCR pathway, which is essential for the survival and proliferation of B-cell malignancies. IKKα/β are involved in the activation of the NF-κB pathway, which is also important for cancer cell survival. mTOR is a central regulator of cell growth and metabolism, and is frequently dysregulated in cancer cells. By inhibiting these kinases, 4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide disrupts key signaling pathways that are critical for cancer cell survival and growth.
Biochemical and Physiological Effects
4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In preclinical studies, 4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide has demonstrated efficacy against a wide range of cancer types, including lymphoma, leukemia, multiple myeloma, and solid tumors. 4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide has also been shown to enhance the anti-tumor activity of other cancer treatments, such as chemotherapy and immunotherapy.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide is its selectivity for specific kinases, which reduces the risk of off-target effects and toxicity. 4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide has also been shown to have good pharmacokinetic properties, including favorable oral bioavailability and tissue distribution. However, one limitation of 4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide is its potential for drug resistance, which may limit its long-term efficacy in certain cancer types. Additionally, further studies are needed to fully understand the safety and toxicity profile of 4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide in humans.

Zukünftige Richtungen

There are several potential future directions for the development of 4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide. One area of interest is the combination of 4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide with other cancer treatments, such as immunotherapy and targeted therapies. Another potential direction is the development of 4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide as a treatment for other diseases beyond cancer, such as autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action and potential biomarkers of response for 4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide, which may help to identify patients who are most likely to benefit from this treatment. Overall, 4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide represents a promising new approach for the treatment of cancer, and further studies are needed to fully evaluate its potential in clinical settings.

Synthesemethoden

The synthesis of 4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-methyl-3-nitrobenzenesulfonamide, which is then reacted with 6-methyl-2-pyridinecarboxaldehyde to yield the desired product. The final compound is purified by column chromatography and characterized by various spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and survival of cancer cells by targeting various signaling pathways, including the B-cell receptor (BCR) pathway, the NF-κB pathway, and the PI3K/Akt/mTOR pathway. 4-methyl-N-(6-methyl-2-pyridinyl)-3-nitrobenzenesulfonamide has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.

Eigenschaften

IUPAC Name

4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-9-6-7-11(8-12(9)16(17)18)21(19,20)15-13-5-3-4-10(2)14-13/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRQTMASMDOPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=N2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.